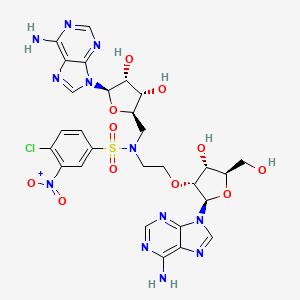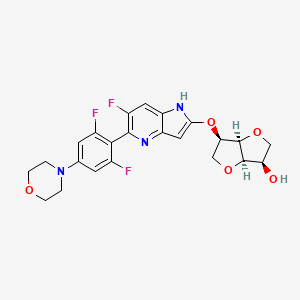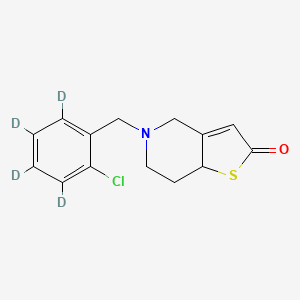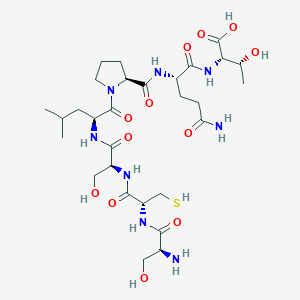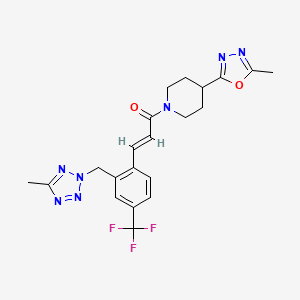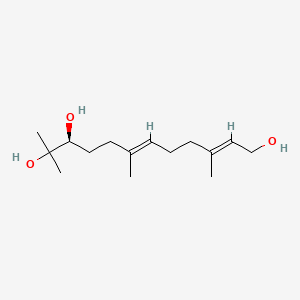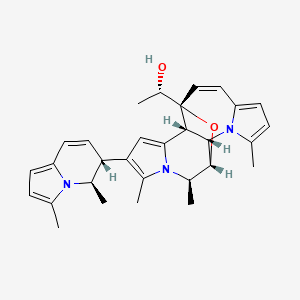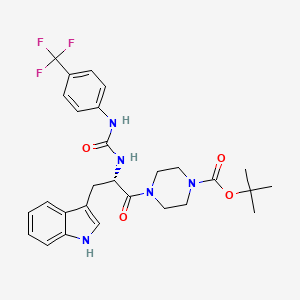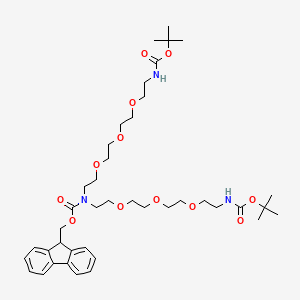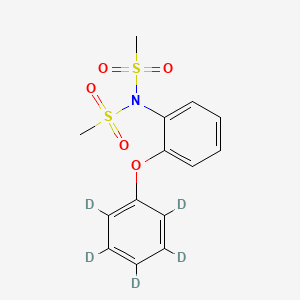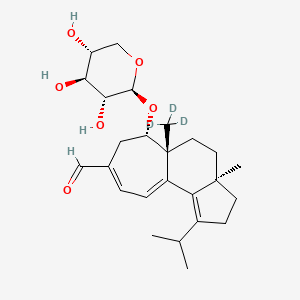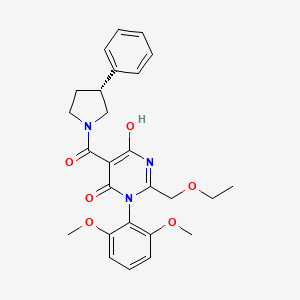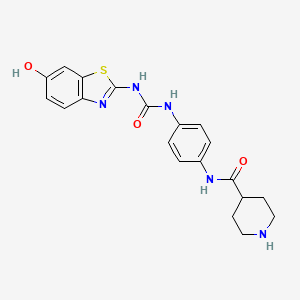
Dyrk1A/|A-synuclein-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dyrk1A/α-synuclein-IN-1 is a dual inhibitor targeting both Dyrk1A and α-synuclein aggregation. Dyrk1A, or dual-specificity tyrosine phosphorylation-regulated kinase 1A, is a kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. α-synuclein is a protein associated with neurodegenerative diseases such as Parkinson’s disease. The compound Dyrk1A/α-synuclein-IN-1 has shown potential in neuroprotection and central nervous system permeability .
Vorbereitungsmethoden
The synthesis of Dyrk1A/α-synuclein-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary and detailed in specialized chemical literature. Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield .
Analyse Chemischer Reaktionen
Dyrk1A/α-synuclein-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Wissenschaftliche Forschungsanwendungen
Dyrk1A/α-synuclein-IN-1 has several scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and protein aggregation.
Biology: Investigated for its role in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.
Wirkmechanismus
Dyrk1A/α-synuclein-IN-1 exerts its effects by inhibiting the activity of Dyrk1A and preventing the aggregation of α-synuclein. Dyrk1A phosphorylates various substrates, including α-synuclein, which can lead to the formation of toxic aggregates. By inhibiting Dyrk1A, the compound reduces the phosphorylation and aggregation of α-synuclein, thereby providing neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Dyrk1A/α-synuclein-IN-1 is unique in its dual inhibition of both Dyrk1A and α-synuclein aggregation. Similar compounds include:
Dyrk1A inhibitors: Compounds that specifically inhibit Dyrk1A, such as harmine and leucettine L41.
α-synuclein aggregation inhibitors: Compounds that prevent α-synuclein aggregation, such as anle138b and NPT200-11. Dyrk1A/α-synuclein-IN-1 stands out due to its combined targeting of both Dyrk1A and α-synuclein, offering a multifaceted approach to neuroprotection
Eigenschaften
Molekularformel |
C20H21N5O3S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N5O3S/c26-15-5-6-16-17(11-15)29-20(24-16)25-19(28)23-14-3-1-13(2-4-14)22-18(27)12-7-9-21-10-8-12/h1-6,11-12,21,26H,7-10H2,(H,22,27)(H2,23,24,25,28) |
InChI-Schlüssel |
ATNNUKBJZFOVTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
